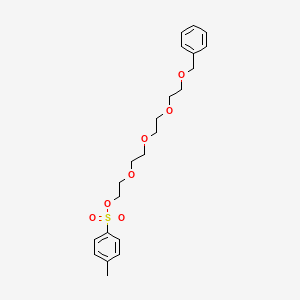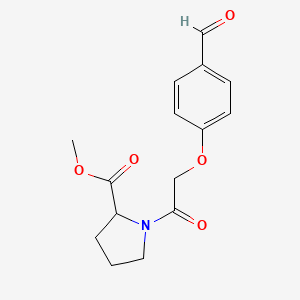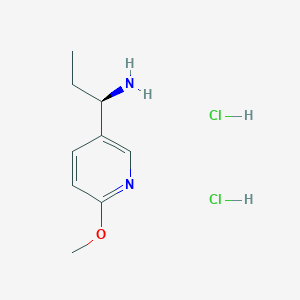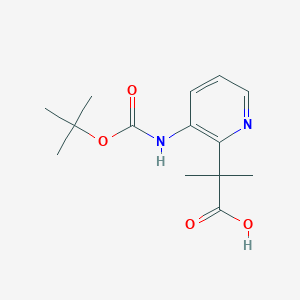
2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with tert-butyl carbamate to introduce the Boc-protected amino group.
Alkylation: The resulting intermediate is then subjected to alkylation using a suitable alkylating agent, such as methyl iodide, to introduce the 2-methylpropanoic acid moiety.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the desired carboxylic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated purification systems, and rigorous quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the Boc-protected amino group, potentially leading to the removal of the Boc group under acidic conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Deprotected amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Protecting Group Chemistry: The Boc group is a common protecting group in peptide synthesis, making this compound useful in the preparation of peptide-based drugs.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery systems.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Material Science:
Mécanisme D'action
The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The molecular targets and pathways involved would vary based on the specific drug design and intended therapeutic effect.
Comparaison Avec Des Composés Similaires
2-(3-Aminopyridin-2-YL)-2-methylpropanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
2-(3-((Methoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid: Features a methoxycarbonyl protecting group instead of Boc, which may offer different stability and reactivity profiles.
Uniqueness: The presence of the Boc protecting group in 2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid provides enhanced stability during synthetic procedures, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions while maintaining the integrity of the amino group until deprotection is required makes it unique compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-9-7-6-8-15-10(9)14(4,5)11(17)18/h6-8H,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMBMBANVNEOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene](/img/structure/B8105011.png)
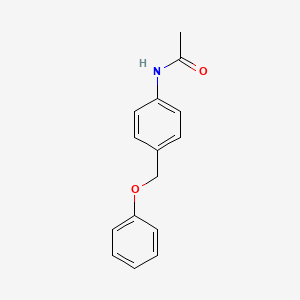
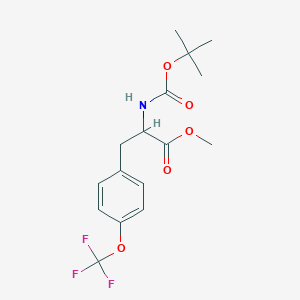
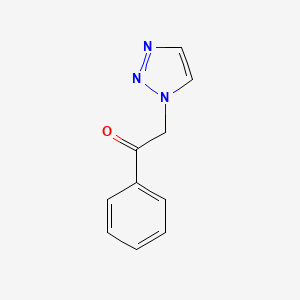
![3-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8105053.png)
![6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105061.png)
![N'-([1,1'-Biphenyl]-4-ylmethylene)-4-methylbenzenesulfonohydrazide](/img/structure/B8105063.png)
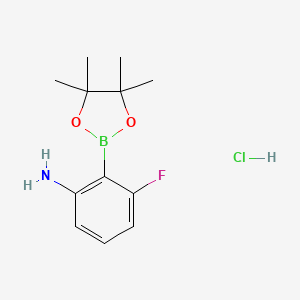

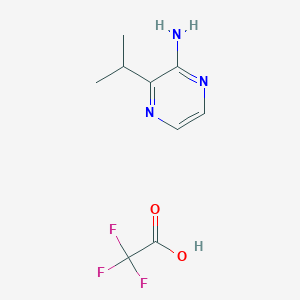
![2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B8105103.png)
